molecular formula C17H17F3O B6384477 5-(4-t-Butylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1262003-71-3

5-(4-t-Butylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384477
CAS RN: 1262003-71-3
M. Wt: 294.31 g/mol
InChI Key: ZMBVXEWYBAKNAG-UHFFFAOYSA-N
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Description

5-(4-t-Butylphenyl)-3-trifluoromethylphenol, 95% (5-TBMF) is a synthetic organic compound commonly used in various scientific research applications. It is a highly reactive compound that has been used in the synthesis of other organic compounds and as a catalyst in organic reactions. 5-TBMF is also known as 4-t-Butyl-3-trifluoromethylphenol and has the chemical formula C10H11F3O. This compound has a wide range of applications in the scientific community and has been studied extensively in recent years.

Scientific Research Applications

5-TBMF has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs and other biologically active molecules. It has also been used as a catalyst in organic reactions. In addition, 5-TBMF has been used in the synthesis of polymers and surfactants. Furthermore, it has been used in the synthesis of nanomaterials and has been studied for its potential applications in nanotechnology.

Mechanism of Action

The mechanism of action of 5-TBMF is not well understood. However, it is believed that the compound acts as a catalyst in organic reactions by promoting the formation of reactive intermediates. It is also believed to be involved in the formation of polymers and surfactants, which are important in a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TBMF have not been studied extensively. However, it is believed that the compound is not toxic and does not have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

5-TBMF has several advantages for laboratory experiments. It is a highly reactive compound, which makes it useful for the synthesis of a wide range of organic compounds. It is also a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Furthermore, it is a relatively stable compound, which makes it easy to store and handle in the laboratory.
However, there are some limitations to using 5-TBMF in laboratory experiments. For example, it is a highly reactive compound, which can cause unwanted side reactions. It is also a relatively volatile compound, which can make it difficult to handle in the laboratory.

Future Directions

There are several potential future directions for the use of 5-TBMF in scientific research. It could be used in the synthesis of new drugs and other biologically active molecules. It could also be used as a catalyst in the synthesis of polymers and surfactants. Furthermore, it could be used in the synthesis of nanomaterials and studied for its potential applications in nanotechnology. Finally, it could be studied further to understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

5-TBMF is synthesized using a two-step process. The first step involves the reaction of 4-t-butylphenol with trifluoromethanesulfonic anhydride in a solvent such as dichloromethane. This reaction results in the formation of the intermediate 4-t-butyl-3-trifluoromethanesulfonate, which is then hydrolyzed in the second step to form the desired product 5-TBMF. This method has been found to be highly efficient and is widely used in the synthesis of 5-TBMF.

properties

IUPAC Name

3-(4-tert-butylphenyl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3O/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17(18,19)20)10-15(21)9-12/h4-10,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVXEWYBAKNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686650
Record name 4'-tert-Butyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-T-Butylphenyl)-3-trifluoromethylphenol

CAS RN

1262003-71-3
Record name 4'-tert-Butyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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